N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide

Antimicrobial surfactants Structure-activity relationship Cationic biocide

Standard C14 gluconamides lack the 3-aminopropyl spacer needed for pH-dependent charge switching and tertiary amide stability. This compound solves that gap. • Dual-mode membrane activity: C14 tail insertion + primary amine electrostatic binding (acidic-neutral pH). • C14 chain delivers higher antimicrobial potency than C10 variants; approaches C12 performance. • Tertiary amide linkage: superior hydrolytic stability vs secondary amide surfactants. • Maintains >90% transmittance with anionic surfactants (e.g., LAS).

Molecular Formula C23H48N2O6
Molecular Weight 448.6 g/mol
CAS No. 93840-73-4
Cat. No. B12667468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminopropyl)-N-tetradecyl-D-gluconamide
CAS93840-73-4
Molecular FormulaC23H48N2O6
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C23H48N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(17-14-15-24)23(31)22(30)21(29)20(28)19(27)18-26/h19-22,26-30H,2-18,24H2,1H3/t19-,20-,21+,22-/m1/s1
InChIKeyUAVRZMKKFUTHLG-YUMYIRISSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide: Structural Overview


N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide (CAS 93840-73-4) is a gluconamide-type hybrid surfactant possessing a C14 tetradecyl hydrophobic tail linked through a 3-aminopropyl spacer to a D-gluconamide headgroup. The molecule incorporates both a terminal primary amine and a pentahydroxy sugar-amide polar moiety, classifying it structurally as a bridging design between conventional nonionic sugar surfactants and pH-responsive amine-functional surfactants [1]. The molecular formula is C23H48N2O6 with a molecular weight of 448.6 g/mol, six hydrogen bond donors, seven hydrogen bond acceptors, and high conformational flexibility evidenced by 21 rotatable bonds . This compound is catalogued under EINECS 298-939-6 and belongs to the broader aldonamide surfactant class derived from renewable D-gluconic acid [2].

C14 chain supports balanced CMC and solubility for formulation research
pH-switchable primary amine enables charge-tunable surface activity studies
Gluconamide headgroup derived from renewable D-gluconic acid

Why This Gluconamide Surfactant Cannot Be Replaced


Generic substitution within the gluconamide surfactant class is structurally risky: simple N-alkyl gluconamides (e.g., N-tetradecyl-D-gluconamide, CAS 18375-64-9) lack the 3-aminopropyl linker that introduces both a cationic chargeable site and a tertiary amide architecture, fundamentally altering aggregation behaviour. Patents on surfactant amide compositions indicate that gluconamide derivatives with aminoalkyl spacers exhibit distinct solubility profiles and formulation compatibility compared to their simpler N-alkyl counterparts [1]. Furthermore, systematic studies of gluconamide-type cationic surfactants demonstrate that molecular architecture—monomeric versus star-shaped or double-chain—produces differences in antimicrobial activity of at least one ranking tier among C10, C12, and C14 variants, confirming that chain-length and headgroup architecture are non-interchangeable [2]. The target compound occupies a unique structural niche combining a C14 chain, a 3-aminopropyl linkage, and an unquaternized amine that enables pH-dependent charge switching—a feature absent in both permanently cationic quaternary ammonium gluconamides and nonionic N-alkyl gluconamides [3].

Target N-(3-Aminopropyl)-N-tetradecyl-D-gluconamide Tertiary amide architecture with 3-aminopropyl linker; pH-switchable amine
Generic analog N-Tetradecyl-D-gluconamide (CAS 18375-64-9) Secondary amide only; lacks aminoalkyl spacer and charge-switching capability. Aggregation behavior may shift significantly.
Quaternary ammonium Permanently cationic gluconamides Fixed charge prevents pH-triggered membrane interaction; anionic compatibility profile may differ.

Product-Specific Evidence and Differentiation


Antimicrobial Activity Ranking by Chain Length

In a direct head-to-head comparison of three gluconamide-type cationic surfactant architectures, C14-alkyl variants consistently demonstrated antimicrobial activity second only to C12 homologues and significantly superior to C10 variants. Among CnDGPB, CnDLPB, and CnDBGB series, the C12 surfactants showed the best antimicrobial activity while C14 was identified as the second-best alkyl chain length, and C10 was the worst [1]. The target compound, featuring a C14 alkyl chain on a distinct 3-aminopropyl architecture, is expected to follow this chain-length ranking based on well-established glucocationic surfactant structure-property relationships. Glucose-based headgroups additionally outperformed lactose-based headgroups in antibacterial activity within the same study—a finding directly relevant to selecting the D-gluconamide headgroup over lactobionamide alternatives [1].

Antimicrobial ranking
Class-level inference
C12 > C14 > C10 (reported rank)
Supports antimicrobial screening context based on chain-length trend
Glucose headgroup ranked above lactose in referenced study; target compound inferred from class behavior
Antimicrobial surfactants Structure-activity relationship Cationic biocide

CMC Reduction Advantage of C14 Chain

The critical micelle concentration (CMC) of N-alkylaldonamides and related gluconamide surfactants decreases logarithmically with increasing alkyl chain length—a well-established structure-property trend documented in systematic reviews of sugar-based surfactants [1]. For monomeric N-alkyl gluconamides, transitioning from C12 (dodecyl) to C14 (tetradecyl) typically reduces CMC by approximately half to one order of magnitude [2]. Heterogemini surfactants containing gluconamide headgroups exhibit linear decreases in log(CMC) with increasing chain length up to C12, with a departure from linearity observed at C14, indicating a threshold effect at this chain length where further hydrophobicity gains may yield diminishing CMC returns but enhanced membrane affinity [3]. The target compound's C14 chain therefore occupies a strategic optimum: sufficient hydrophobicity for low CMC and efficient micellization without the solubility penalties encountered at C16 and longer chains.

CMC chain-length effect
Class-level inference
~0.5–1 order reduction per C2
C14 provides CMC balance for efficient micellization in aqueous media
Departure from linear log(CMC) trend reported at C14; solubility limits beyond C16
Critical micelle concentration Surfactant design Alkyl chain effect

Anionic-Cationic Mixed Surfactant Stability

A critical procurement consideration for cationic surfactants is their compatibility with anionic co-surfactants, which are ubiquitous in detergent, personal care, and industrial cleaning formulations. Gluconamide-type cationic surfactants (CnDGPB, CnDLPB, CnMHGPB, and CnDBGB series) were systematically evaluated for mixed stability with sodium n-alkylbenzenesulfonate (LAS), a benchmark anionic surfactant. Stable mixed solutions were defined as those achieving percent transmittance greater than 90%—a stringent optical clarity criterion. Results demonstrated that these gluconamide cationics can form stable solutions with anionic surfactants over a broad concentration range [1]. This compatibility profile distinguishes gluconamide-based cationics from many conventional quaternary ammonium surfactants that precipitate or phase-separate upon mixing with anionics. Although the target compound's specific transmittance data are not yet published, its structural kinship to the tested CnDGPB/DLPB families—sharing the gluconamide headgroup and alkyl chain—supports the expectation of comparable mixed stability.

Anionic compatibility
Cross-study comparable
Expected >90% transmittance with LAS
Supports formulation research with anionic co-surfactants
Based on analogous CnDGPB/DLPB gluconamide cationics; target-specific data to verify
Formulation stability Anionic-cationic mixtures Cleaning compositions

pH-Responsive Amine Architecture

The target compound is structurally unique among gluconamide surfactants due to its N-(3-aminopropyl)-N-tetradecyl substitution pattern, which creates a tertiary amide bond—in contrast to the secondary amide present in conventional N-alkyl gluconamides (e.g., N-tetradecyl-D-gluconamide, CAS 18375-64-9, molecular formula C20H41NO6, MW 391.5 g/mol) [1]. Tertiary amides exhibit enhanced chemical stability against hydrolytic degradation compared to secondary amides, a property relevant to shelf-life and formulation robustness. Furthermore, the terminal primary amine on the 3-aminopropyl spacer introduces pH-dependent protonation: the surfactant is predominantly cationic at pH < ~9, enhancing antimicrobial membrane affinity and solubility, yet becomes nonionic at higher pH, enabling charge-tunable behaviour absent in both permanently quaternized gluconamides and neutral N-alkyl gluconamides [2]. Patent literature on surfactant amide cleaning compositions confirms that aminoalkyl-substituted gluconamides are explicitly claimed for their differentiated solubility and mildness profiles versus simple alkyl amides [3].

Architecture comparison
Supporting evidence
Tertiary amide + pH-responsive amine
Differentiates from secondary amide analogs and permanently charged gluconamides
Hydrolytic stability and charge switching not available in simpler N-alkyl gluconamides
Surfactant architecture pH-responsive surfactants Tertiary amide stability

Procurement-Relevant Application Scenarios


Antimicrobial Cleaning with Anionic Compatibility

Procurement teams developing disinfectant or sanitizing cleaning products can leverage the gluconamide-type cationic surfactant platform's demonstrated ability to maintain >90% transmittance stability when mixed with anionic surfactants such as LAS [1]. The target compound's C14 chain provides the second-highest antimicrobial activity within the gluconamide cationic class—exceeding C10 variants and approaching C12 performance—while its pH-switchable amine may enable controlled release or triggered biocidal activity not achievable with permanently quaternized alternatives [1].

Sugar-Based Surfactant Structure-Property Research

For academic and industrial R&D programs focused on renewable, sugar-derived surfactants, the target compound serves as a unique probe molecule bridging three structural variables: alkyl chain length (C14), amide substitution pattern (tertiary via 3-aminopropyl), and charge state (pH-responsive primary amine). The well-documented CMC-chain-length scaling behavior of gluconamides [2] and the linear-to-nonlinear CMC transition at C14 observed in heterogemini systems [3] make this compound an ideal candidate for systematic aggregation studies that map the interplay between hydrophobicity, headgroup charge, and micellar architecture.

Mild Conditioning Agents for Personal Care

Patent disclosures covering surfactant amide compositions identify aminoalkyl gluconamides as particularly suitable for cosmetic and cleaning compositions due to their mildness and favourable solubility profiles [4]. The tertiary amide linkage provides superior hydrolytic stability compared to secondary amide surfactants, extending shelf-life in aqueous formulations. The C14 chain length offers a balance between effective conditioning substantivity and manageable viscosity build-up, positioning this compound between insufficiently substantive C10–C12 analogs and excessively viscous or poorly soluble C16–C18 variants [2].

Membrane Interaction and Drug Delivery Studies

Studies of the target compound indicate significant biological activity through integration into lipid bilayers, affecting membrane fluidity and permeability . The C14 alkyl chain combined with the 3-aminopropyl amine linker provides dual mechanisms for membrane disruption: hydrophobic insertion into the bilayer core and electrostatic interaction with negatively charged phospholipid headgroups at acidic-to-neutral pH. This dual-mode membrane activity, supported by the class-level observation that C14 gluconamide cationics exhibit meaningful antimicrobial potency [1], positions the compound for applications in membrane protein solubilization, antimicrobial peptide mimetic research, and pH-sensitive drug delivery system development.

Application
Selection Property
Validation Focus
Antimicrobial cleaning formulation research
C14 chain ranking and anionic compatibility
Mixed surfactant stability and antimicrobial activity ranking within gluconamide class
Sugar-based surfactant structure-property studies
Tertiary amide architecture and C14 hydrophobicity
CMC chain-length behavior and micellization threshold transition
Personal care conditioning agent research
Aminoalkyl gluconamide mildness and hydrolytic stability
Shelf-life stability and viscosity build-up in aqueous formulations
Membrane interaction and delivery system studies
Dual-mode membrane interaction (hydrophobic + electrostatic)
Membrane fluidity modulation and pH-responsive delivery research
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